(S,E)-N-(4-((4-Chloro-3-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, also known as Afatinib Impurity, is a chemical compound associated with the degradation of Afatinib, a well-known irreversible inhibitor of the epidermal growth factor receptor (EGFR). This compound is significant in pharmaceutical chemistry as it presents challenges in drug formulation and quality control due to its potential impact on the efficacy and safety of Afatinib.
Afatinib Impurity is derived from the degradation of Afatinib, which is used primarily in the treatment of non-small cell lung cancer. The synthesis and characterization of this impurity have been documented in various patents and scientific studies, which investigate its formation under different conditions and its implications for drug quality.
The compound falls under the category of pharmaceutical impurities. Its classification is essential for regulatory compliance and ensuring that pharmaceutical products meet safety standards.
The synthesis of Afatinib Impurity typically involves the reaction of Afatinib with alkaline substances in various organic solvents. The following methods have been documented:
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to confirm the structure of the synthesized impurity . High-performance liquid chromatography is also utilized to assess the purity levels of the compound.
The molecular formula for Afatinib Impurity is , with a molecular weight of approximately 459.1232 g/mol . The structure features several functional groups, including a chloro group, a fluorophenyl moiety, and a tetrahydrofuran ring.
The compound's structural confirmation has been achieved through various analytical techniques:
Afatinib Impurity can form through various chemical reactions involving Afatinib under alkaline conditions. The degradation pathways include hydrolysis and other reactions facilitated by heat and solvent interactions.
The reactions typically involve:
The mechanism by which Afatinib Impurity affects drug formulation involves its potential to alter the pharmacokinetic properties of Afatinib. As an impurity, it may influence drug absorption, distribution, metabolism, and excretion.
Studies indicate that impurities can lead to reduced efficacy or increased toxicity; thus, understanding their mechanisms is crucial for maintaining drug safety profiles .
Afatinib Impurity serves several critical roles in pharmaceutical development:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2